Lipophilicity-Driven Differentiation: XLogP3-AA Comparison with Non-Tolyl and Dibromo Analogs
CAS 312599-47-6 exhibits a computed XLogP3-AA of 4.6, reflecting the lipophilic contribution of the p-tolyl group on the piperazine ring [1]. Its non-tolyl analog 1-(9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, which lacks the N-4 aryl substituent, is calculated to have a lower XLogP3-AA (~3.1) [2]. The well-studied BAI1 analog, which contains 3,6-dibromo substitutions on the carbazole but a free piperazine NH, has a reported cLogP of approximately 3.5 [3]. This >1 log unit increase in lipophilicity is expected to enhance membrane permeability and alter tissue distribution profiles relative to both comparators.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 |
| Comparator Or Baseline | Non-tolyl analog 1-(9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol: XLogP3-AA ~3.1; BAI1 (3,6-dibromo analog): cLogP ~3.5 |
| Quantified Difference | ΔXLogP3-AA = +1.5 vs. non-tolyl analog; ΔcLogP ≈ +1.1 vs. BAI1 |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity directly impacts compound partitioning, membrane permeability, and non-specific binding, which are critical parameters for assay design and in vivo formulation strategies.
- [1] PubChem Compound Summary for CID 3130335. XLogP3-AA computed property. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 11172979. 1-(9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol. XLogP3-AA computed property. National Center for Biotechnology Information (2025). View Source
- [3] Bombrun A, Gerber P, Casi G, Terradillos O, Antonsson B, Halazy S. J Med Chem. 2003;46(21):4365-4368. View Source
